

# Head-to-head comparison of belapectin and TD139 for liver fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Gal 3    |           |
| Cat. No.:            | B1576565 | Get Quote |

# Head-to-Head Comparison: Belapectin vs. TD139 for Liver Fibrosis

A detailed review for researchers and drug development professionals of two galectin-3 inhibitors and their journey in the treatment of liver fibrosis.

In the landscape of therapies targeting liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver, galectin-3 has emerged as a pivotal therapeutic target. This protein plays a central role in inflammatory and fibrotic processes. This guide provides a head-to-head comparison of two notable galectin-3 inhibitors: belapectin (GR-MD-02) and TD139 (GB0139). While both molecules were developed to block the action of galectin-3, their clinical development paths and available data for liver fibrosis differ significantly.

Belapectin, a complex carbohydrate drug administered intravenously, has been the subject of extensive clinical investigation in patients with non-alcoholic steatohepatitis (NASH) cirrhosis. In contrast, TD139, a small molecule designed for inhalation, was primarily evaluated for idiopathic pulmonary fibrosis (IPF) and its development for liver-related conditions has been deprioritized. Galecto, the developer of TD139, is now focusing on a next-generation oral galectin-3 inhibitor, GB1211, for liver cirrhosis.[1][2][3]

This guide will objectively present the available experimental data for both compounds, with a necessary emphasis on belapectin due to the wealth of clinical trial information in the context of liver fibrosis.



# Mechanism of Action: Targeting a Key Player in Fibrosis

Both belapectin and TD139 are designed to inhibit galectin-3, a protein that is upregulated in response to tissue injury and plays a crucial role in the progression of fibrosis. By binding to galectin-3, these drugs aim to disrupt its pro-fibrotic and pro-inflammatory functions.

Belapectin is a polysaccharide that binds to galectin-3, effectively blocking its ability to interact with other molecules and drive the fibrotic cascade.[4] Preclinical studies have shown that belapectin can reduce liver fibrosis and portal hypertension in animal models.[5]

TD139 is a small molecule inhibitor of galectin-3. Its development was primarily focused on lung fibrosis, where it was administered via inhalation to maximize local drug concentration in the lungs.[2] While the underlying mechanism of galectin-3 inhibition is similar to belapectin, the therapeutic application and formulation are distinct.

### Signaling Pathway of Galectin-3 in Liver Fibrosis



Click to download full resolution via product page

Caption: Simplified signaling pathway of galectin-3 in liver fibrosis and the inhibitory action of belapectin/TD139.

## Clinical Efficacy: Belapectin in NASH Cirrhosis

Clinical trial data for belapectin in liver fibrosis is primarily derived from the Phase 2b/3 NAVIGATE trial and the earlier Phase 2 NASH-CX trial. These studies evaluated the efficacy



and safety of belapectin in patients with NASH cirrhosis and portal hypertension.

### **NAVIGATE Trial: Key Efficacy Endpoints**

The NAVIGATE trial was a seamless, adaptive Phase 2b/3 study designed to evaluate the efficacy and safety of belapectin for the prevention of esophageal varices in patients with NASH cirrhosis.[6]

| Endpoint                                                              | Belapectin (2<br>mg/kg) | Placebo | p-value           |
|-----------------------------------------------------------------------|-------------------------|---------|-------------------|
| Incidence of New Esophageal Varices (Completer Population)            | Reduced by 49.3%        | -       | 0.04 (nominal)[7] |
| Incidence of New Esophageal Varices (US Patient Subgroup)             | Reduced by 68.1%        | -       | 0.02[7]           |
| Progression of Liver<br>Stiffness (>30%<br>increase from<br>baseline) | Reduced by 51%          | -       | 0.03[8]           |

## **NASH-CX Trial: Subgroup Analysis**

The Phase 2 NASH-CX trial showed that in a subgroup of patients without esophageal varices at baseline, belapectin (2 mg/kg) was associated with a reduction in the hepatic venous pressure gradient (HVPG), a key measure of portal hypertension.[9]

| Endpoint                                  | Belapectin (2 mg/kg) | Placebo |
|-------------------------------------------|----------------------|---------|
| Change in HVPG (Patients without varices) | Reduction observed   | -       |



#### **TD139: A Shift in Focus**

Clinical development of TD139 (GB0139) was centered on idiopathic pulmonary fibrosis (IPF). A Phase 2b trial (GALACTIC-1) evaluated the efficacy and safety of inhaled TD139 in IPF patients. However, the trial failed to meet its primary endpoint, showing no significant difference in the rate of decline in forced vital capacity (FVC) compared to placebo.[1] Following these results, Galecto discontinued the development of GB0139 for IPF and pivoted its focus towards a new, orally available galectin-3 inhibitor, GB1211, for liver cirrhosis.[1][2][3]

Due to this strategic shift, there is a lack of clinical data for TD139 in patients with liver fibrosis.

# Experimental Protocols Hepatic Venous Pressure Gradient (HVPG) Measurement

HVPG is the gold standard for assessing the severity of portal hypertension. The procedure involves the following steps:

- Catheterization: A balloon-tipped catheter is inserted, typically through the jugular vein, and advanced into a hepatic vein under fluoroscopic guidance.[10][11][12][13]
- Free Hepatic Venous Pressure (FHVP): The pressure in the hepatic vein is measured with the balloon deflated.[6][10][12][13]
- Wedged Hepatic Venous Pressure (WHVP): The balloon is then inflated to occlude the hepatic vein, and the pressure is measured again. This pressure reflects the sinusoidal pressure.[6][10][12][13]
- Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP FHVP).[6][10][12]





Click to download full resolution via product page

Caption: Workflow for Hepatic Venous Pressure Gradient (HVPG) measurement.

## **Liver Stiffness Measurement (FibroScan®)**

FibroScan® (transient elastography) is a non-invasive technique used to assess liver stiffness, which correlates with the degree of fibrosis.



- Probe Placement: A probe is placed on the skin between the ribs over the right lobe of the liver.[14]
- Shear Wave Generation: The probe emits a mechanical pulse that generates a shear wave, which propagates through the liver tissue.[14][15]
- Velocity Measurement: The velocity of the shear wave is measured by ultrasound. The stiffer the liver tissue, the faster the wave travels.[14][15]
- Stiffness Calculation: The device software calculates the liver stiffness in kilopascals (kPa). [14][16]



Click to download full resolution via product page



Caption: Workflow for Liver Stiffness Measurement using FibroScan®.

#### Conclusion

In the head-to-head comparison of belapectin and TD139 for liver fibrosis, belapectin stands out with a significant body of clinical evidence in patients with NASH cirrhosis. The NAVIGATE trial has demonstrated its potential to reduce the development of esophageal varices and slow the progression of liver stiffness, key clinical outcomes in this patient population.

TD139, while also a galectin-3 inhibitor, has not been clinically evaluated for liver fibrosis. Its development trajectory was focused on IPF, and following disappointing results in that indication, the focus of its developer, Galecto, has shifted to a new, oral galectin-3 inhibitor, GB1211, for liver diseases.

For researchers and drug development professionals, the story of belapectin and TD139 underscores the importance of indication-specific clinical validation. While both drugs target the same protein, their divergent paths highlight the complexities of drug development and the necessity of robust clinical trial data to establish efficacy and safety in a specific disease context. The continued development of belapectin and the emergence of next-generation inhibitors like GB1211 will be closely watched as the field strives to bring effective therapies to patients with liver fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Galecto Completes Dosing in 52-Week Ph2b GALACTIC-1 Trial Ysios Capital [ysioscapital.com]
- 3. Galecto Announces Topline Results from Phase 2b GALACTIC-1 Trial of GB0139 for the Treatment of Idiopathic Pulmonary Fibrosis | Galecto [ir.galecto.com]
- 4. galectintherapeutics.com [galectintherapeutics.com]



- 5. Galectin Therapeutics Announces That Oral Treatment With Galectin-3 Inhibitor GR-MD-02 Is Efficacious In Preclinical Model Of Fatty Liver Disease With Fibrosis - BioSpace [biospace.com]
- 6. Hepatic venous-portal gradient (HVPG) measurement: pearls and pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 7. investor.galectintherapeutics.com [investor.galectintherapeutics.com]
- 8. Belapectin Shows 51% Reduction in Liver Disease Progression in Phase 2b/3 Trial | GALT Stock News [stocktitan.net]
- 9. Galectin Therapeutics' Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology | Nasdaq [nasdaq.com]
- 10. Application of a standardised protocol for hepatic venous pressure gradient measurement improves quality of readings and facilitates reduction of variceal bleeding in cirrhotics PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy [jove.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Portal pressure monitoring—state-of-the-art and future perspective Xu Annals of Translational Medicine [atm.amegroups.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Head-to-head comparison of belapectin and TD139 for liver fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576565#head-to-head-comparison-of-belapectinand-td139-for-liver-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com